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molecular formula C13H12N2O4 B1505296 ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 871553-14-9

ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B1505296
M. Wt: 260.24 g/mol
InChI Key: WYJUSKLMTWCJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560571B2

Procedure details

To 18 g (69.16 mmol) of ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate suspended in 300 cm3 of dichloromethane are added, at a temperature in the region of −24° C. under an argon atmosphere, 8.1 cm3 (91.29 mmol) of chlorosulfonyl isocyanate dissolved in 100 cm3 of dichloromethane. After stirring for 30 minutes at a temperature in the region of −24° C., the reaction medium is allowed to warm to a temperature in the region of 20° C. over 2 hours. After initiating the crystallization using a glass rod, the reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes. The reaction mixture is then cooled to a temperature in the region of 5° C. and then filtered through a No 3 sinter funnel. The solid is washed with three times 40 cm3 of dichloromethane and then dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 3 hours. The solid is then suspended in 500 cm3 of water; the resulting mixture is then heated at a temperature in the region of 40° C. for 3 hours and then cooled at a temperature in the region of 5° C. for 1 hour before filtering through a No 3 sinter funnel. The solid is successively washed with twice 50 cm3 of water and twice 30 cm3 of petroleum ether and then dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 16 hours to give 15.4 g of ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate in the form of a beige-coloured solid; EI: m/z=303: M+; m/z=274 [M-CH2CH3]+; m/z=258 [M-OCH2CH3]+; m/z=241 [258-OH]+ base peak.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][NH:13][CH:14]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].ClS([N:24]=[C:25]=[O:26])(=O)=O>ClCCl>[C:25]([C:14]1[NH:13][CH:12]=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]=1[C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:26])[NH2:24]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-24 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at a temperature in the region of −24° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, at a temperature in the region of −24° C. under an argon atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to warm to a temperature in the region of 20° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the crystallization
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to a temperature in the region of 5° C.
FILTRATION
Type
FILTRATION
Details
filtered through a No 3 sinter funnel
WASH
Type
WASH
Details
The solid is washed with three times 40 cm3 of dichloromethane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is then heated at a temperature in the region of 40° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at a temperature in the region of 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before filtering through a No 3 sinter funnel
WASH
Type
WASH
Details
The solid is successively washed with twice 50 cm3 of water and twice 30 cm3 of petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(N)(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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